molecular formula C7H7NO2 B6282734 2-(pyridin-2-yloxy)acetaldehyde CAS No. 850536-58-2

2-(pyridin-2-yloxy)acetaldehyde

Cat. No.: B6282734
CAS No.: 850536-58-2
M. Wt: 137.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(pyridin-2-yloxy)acetaldehyde is an organic compound that features a pyridine ring attached to an acetaldehyde group through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-2-yloxy)acetaldehyde typically involves the reaction of 2-hydroxypyridine with chloroacetaldehyde under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the pyridine ring attacks the carbon atom of the chloroacetaldehyde, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-2-yloxy)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 2-(pyridin-2-yloxy)acetic acid.

    Reduction: 2-(pyridin-2-yloxy)ethanol.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

2-(pyridin-2-yloxy)acetaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the interactions of pyridine-containing compounds with biological macromolecules.

    Industrial Applications: Potential use in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(pyridin-2-yloxy)acetaldehyde in biological systems is not well-documented. it is likely to interact with various enzymes and receptors due to the presence of the reactive aldehyde group and the aromatic pyridine ring. These interactions could involve covalent bonding with nucleophilic residues in proteins or non-covalent interactions such as hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-2-yl)acetaldehyde: Lacks the oxygen atom linking the pyridine ring and the aldehyde group.

    2-(pyridin-2-yloxy)ethanol: The aldehyde group is reduced to an alcohol.

    2-(pyridin-2-yloxy)acetic acid: The aldehyde group is oxidized to a carboxylic acid.

Uniqueness

2-(pyridin-2-yloxy)acetaldehyde is unique due to the presence of both an aldehyde group and a pyridine ring linked through an oxygen atom. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

850536-58-2

Molecular Formula

C7H7NO2

Molecular Weight

137.1

Purity

60

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.